Cas no 1014695-50-1 (1-Benzyl-4-piperidinol-2,2,6,6-d4)
1-Benzyl-4-piperidinol-2,2,6,6-d4 Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyl-4-piperidinol-2,2,6,6-d4
- 1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol
- 1-(PhenylMethyl)-
- 1-(Phenylmethyl)-4-piperidin-2,2,6,6-d4-ol
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Computed Properties
- Exact Mass: 195.15600
Experimental Properties
- PSA: 23.47000
- LogP: 1.58120
1-Benzyl-4-piperidinol-2,2,6,6-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B288617-10mg |
1-Benzyl-4-piperidinol-2,2,6,6-d4 |
1014695-50-1 | 10mg |
155.00 | 2021-08-18 | ||
| TRC | B288617-100mg |
1-Benzyl-4-piperidinol-2,2,6,6-d4 |
1014695-50-1 | 100mg |
$ 718.00 | 2023-04-18 | ||
| TRC | B288617-25mg |
1-Benzyl-4-piperidinol-2,2,6,6-d4 |
1014695-50-1 | 25mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B288617-250mg |
1-Benzyl-4-piperidinol-2,2,6,6-d4 |
1014695-50-1 | 250mg |
$ 1499.00 | 2023-04-18 |
1-Benzyl-4-piperidinol-2,2,6,6-d4 Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1-Benzyl-4-piperidinol-2,2,6,6-d4
Comprehensive Analysis of 1-Benzyl-4-piperidinol-2,2,6,6-d4 (CAS No. 1014695-50-1): Applications and Research Insights
The deuterated compound 1-Benzyl-4-piperidinol-2,2,6,6-d4 (CAS No. 1014695-50-1) has garnered significant attention in pharmaceutical and biochemical research due to its unique isotopic labeling and structural properties. As a deuterium-enriched analog of 1-Benzyl-4-piperidinol, this compound serves as a critical tool in drug metabolism studies, mechanistic investigations, and isotope effect analyses. Its incorporation of deuterium atoms at the 2,2,6,6 positions enhances molecular stability and reduces metabolic degradation, making it invaluable for tracer applications and kinetic studies.
Recent advancements in deuterated drug development have amplified the demand for compounds like 1-Benzyl-4-piperidinol-2,2,6,6-d4. Researchers are particularly interested in its role in neuropharmacology, where piperidine derivatives are explored for modulating neurotransmitter systems. The deuterium substitution in this compound minimizes C-H bond cleavage, thereby extending its half-life in vivo—a property leveraged in preclinical pharmacokinetic profiling.
From a synthetic chemistry perspective, CAS No. 1014695-50-1 exemplifies the growing trend of isotope-labeled building blocks in medicinal chemistry. Its benzyl-piperidinol scaffold is a versatile intermediate for designing central nervous system (CNS) targeting agents. Industry professionals frequently search for "deuterated piperidine synthesis" or "isotopically labeled chiral auxiliaries," reflecting the compound's relevance in asymmetric catalysis and stereoselective synthesis.
The analytical characterization of 1-Benzyl-4-piperidinol-2,2,6,6-d4 involves advanced techniques such as NMR spectroscopy (notably 2H-NMR) and high-resolution mass spectrometry. These methods confirm the positional integrity of deuterium atoms, addressing common queries like "how to verify deuterium incorporation"—a critical quality control step for isotope-enhanced compounds. Furthermore, its lipophilic nature and hydrogen-bonding capacity make it a subject of interest in molecular docking simulations for receptor-binding studies.
Environmental and regulatory considerations also shape discussions around CAS No. 1014695-50-1. While not classified as hazardous, its handling aligns with green chemistry principles—a trending topic in sustainable pharmaceutical manufacturing. Researchers emphasize atom-efficient deuteration methods to reduce isotopic waste, responding to search trends like "eco-friendly isotope labeling."
In conclusion, 1-Benzyl-4-piperidinol-2,2,6,6-d4 represents a convergence of isotope chemistry, drug discovery, and analytical innovation. Its applications span from metabolic pathway elucidation to precision medicine, addressing contemporary scientific challenges while adhering to safety and sustainability benchmarks.
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